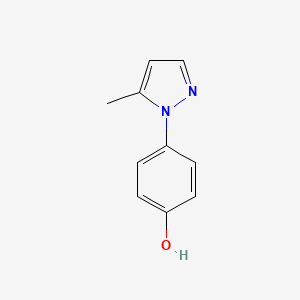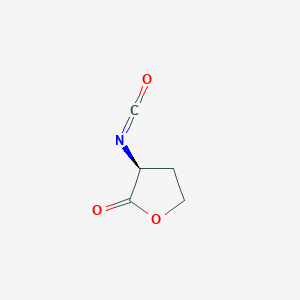
(3S)-3-isocyanatooxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-isocyanatooxolan-2-one: is a chemical compound with a unique structure that includes an isocyanate group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-isocyanatooxolan-2-one typically involves the reaction of oxolan-2-one derivatives with isocyanate reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the oxolan-2-one derivative is treated with an isocyanate source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-isocyanatooxolan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of various adducts.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Base catalysts, such as tertiary amines or metal catalysts, are often used to enhance the reaction rate and selectivity.
Solvents: Organic solvents, such as dichloromethane or toluene, are commonly used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from the reactions of this compound include urea derivatives, carbamates, and polyurethanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-isocyanatooxolan-2-one is used as a building block for the synthesis of various organic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of urea and carbamate derivatives.
Biology: In biological research, this compound is studied for its potential as a cross-linking agent in protein modification. Its ability to form stable urea linkages with amino groups in proteins makes it useful for creating protein conjugates and studying protein interactions.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its reactivity with biological molecules allows for the targeted delivery of therapeutic agents to specific tissues or cells.
Industry: In industry, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers. Its unique reactivity profile makes it a valuable component in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of (3S)-3-isocyanatooxolan-2-one involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group reacts with amino or hydroxyl groups in target molecules, forming urea or carbamate linkages. This reactivity is exploited in various applications, such as cross-linking proteins or forming polymer networks.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups, such as amino and hydroxyl groups. The pathways involved in its reactivity include nucleophilic addition and substitution reactions, which result in the formation of stable covalent bonds with target molecules.
Comparison with Similar Compounds
(3S)-3-isocyanatooxolan-2-one: can be compared with other isocyanate-containing compounds, such as methyl isocyanate and phenyl isocyanate.
Oxolan-2-one derivatives: Compounds like oxolan-2-one and its substituted derivatives share structural similarities with this compound.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an isocyanate group and an oxolan-2-one ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C5H5NO3 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
(3S)-3-isocyanatooxolan-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-6-4-1-2-9-5(4)8/h4H,1-2H2/t4-/m0/s1 |
InChI Key |
UPVFLZAJJGFECS-BYPYZUCNSA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1N=C=O |
Canonical SMILES |
C1COC(=O)C1N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


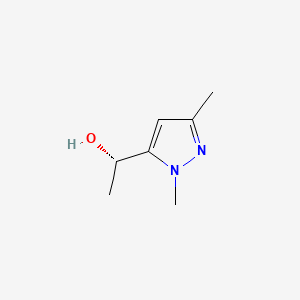
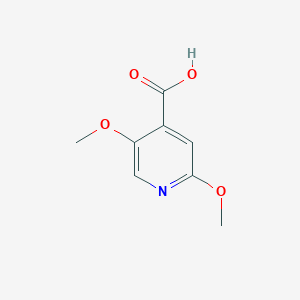
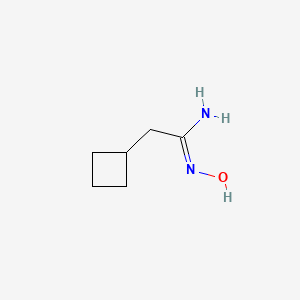
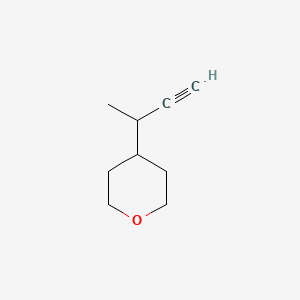
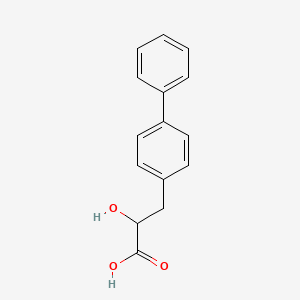
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
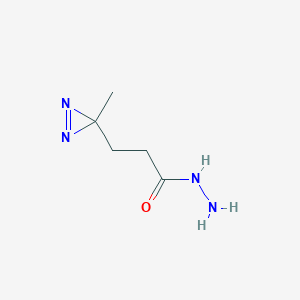
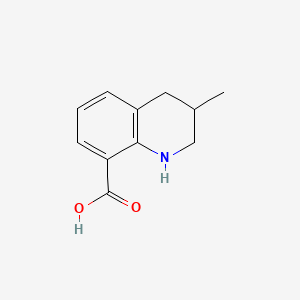
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
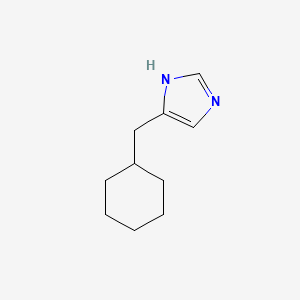
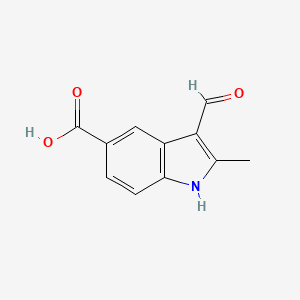
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
